molecular formula C19H20ClFN2O3S B11334826 1-[(3-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11334826
M. Wt: 410.9 g/mol
InChI Key: CBHOGQLPIRTKIM-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a fluorophenyl group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution with Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, where the piperidine ring is functionalized with these aromatic groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the aromatic groups.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halides (e.g., bromides, chlorides) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE: A closely related compound with a similar structure but different substitution pattern.

    1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-2-CARBOXAMIDE: Another similar compound with variations in the position of the carboxamide group.

Uniqueness

The uniqueness of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-16-3-1-2-14(12-16)13-27(25,26)23-10-8-15(9-11-23)19(24)22-18-6-4-17(21)5-7-18/h1-7,12,15H,8-11,13H2,(H,22,24)

InChI Key

CBHOGQLPIRTKIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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